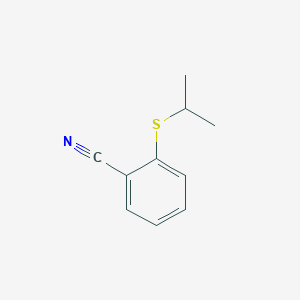
2-(Isopropylthio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylthio)benzonitrile is an organic compound characterized by the presence of an isopropylthio group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)benzonitrile typically involves the reaction of 3-chloro-2-isopropylthio aniline with copper(I) cyanide. . The reaction conditions generally include heating the reactants to facilitate the substitution process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropylthio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is an amine.
Substitution: Depending on the substituent, products can vary widely, including halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(Isopropylthio)benzonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isopropylthio)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the isopropylthio group can engage in various substitution reactions. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Benzonitrile: Lacks the isopropylthio group, making it less versatile in certain reactions.
2-(Methylthio)benzonitrile: Similar structure but with a methylthio group instead of an isopropylthio group, affecting its reactivity and applications.
3-Chloro-2-isopropylthio aniline: A precursor in the synthesis of 2-(Isopropylthio)benzonitrile, differing in the presence of an amino group instead of a nitrile group.
Uniqueness: this compound is unique due to the combination of the nitrile and isopropylthio groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.
Properties
CAS No. |
918812-09-6 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2-propan-2-ylsulfanylbenzonitrile |
InChI |
InChI=1S/C10H11NS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 |
InChI Key |
LORKBMFPBAYPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12610890.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)
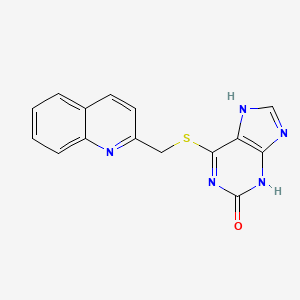

![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)
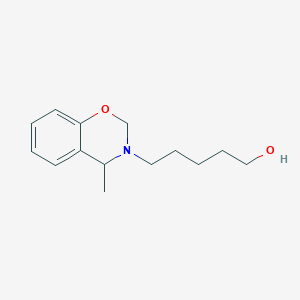
![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
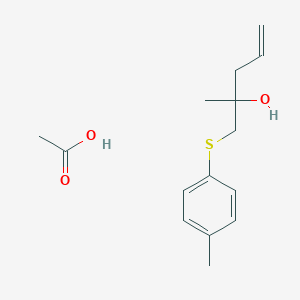

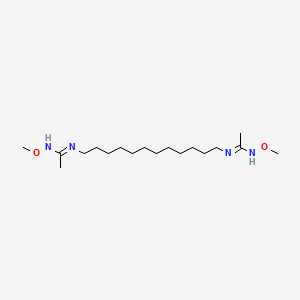
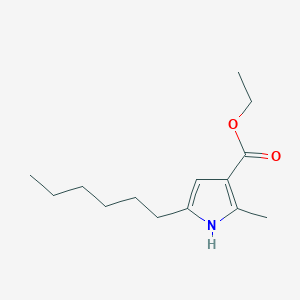

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
